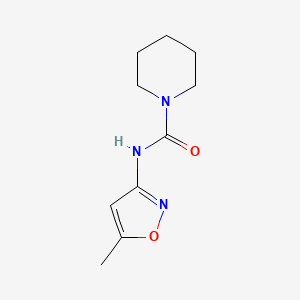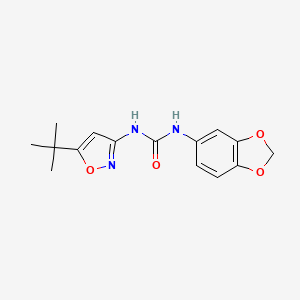
N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide, also known as BTAT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTAT is a heterocyclic compound that contains both benzothiazole and triazole moieties, which are known to impart unique properties to the compound.
Mecanismo De Acción
The mechanism of action of N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond with the active site of the enzyme. The triazole moiety of this compound is known to form stable covalent bonds with metal ions, which may contribute to its inhibitory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. Additionally, this compound has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide has several advantages for use in lab experiments, including its stability, solubility in a range of solvents, and ease of synthesis. However, this compound also has some limitations, including its relatively low potency compared to other compounds with similar activities and the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide, including the development of more potent analogs, the investigation of its mechanism of action in more detail, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the use of this compound as a tool for enzyme inhibition studies and as a probe for metal ion detection may also be explored.
Métodos De Síntesis
N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide can be synthesized using a variety of methods, including the reaction of 2-(1H-1,2,3-triazol-5-ylthio)acetic acid with 2-aminobenzothiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is followed by purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-1,3-benzothiazol-2-yl-2-(1H-1,2,3-triazol-5-ylthio)acetamide has been shown to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cholinesterases and tyrosinase, which are involved in the development of Alzheimer's disease and skin pigmentation disorders, respectively.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS2/c17-9(6-18-10-5-12-16-15-10)14-11-13-7-3-1-2-4-8(7)19-11/h1-5H,6H2,(H,12,15,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKLDMPOYSULTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732981 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1,3-benzothiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5361723.png)
![2-{2-[4-(acetyloxy)-3-methoxy-5-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5361728.png)

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxobutan-2-ol](/img/structure/B5361737.png)
![(2R*,6R*)-2-allyl-6-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5361745.png)

![1-isobutyl-5-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5361757.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5361772.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5361785.png)
![3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5361805.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5361811.png)

![N-benzyl-3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B5361816.png)
![5-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3-methylisoxazole](/img/structure/B5361828.png)